molecular formula C13H12N2O2S B8693485 2-[(3-Nitrophenyl)methylsulfanyl]aniline

2-[(3-Nitrophenyl)methylsulfanyl]aniline

Cat. No.: B8693485
M. Wt: 260.31 g/mol
InChI Key: OGWQUEDYNCPKEW-UHFFFAOYSA-N
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Description

2-[(3-Nitrophenyl)methylsulfanyl]aniline is an aromatic amine derivative featuring an aniline core substituted at the 2-position with a methylsulfanyl group connected to a 3-nitrophenyl ring.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]aniline

InChI

InChI=1S/C13H12N2O2S/c14-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)15(16)17/h1-8H,9,14H2

InChI Key

OGWQUEDYNCPKEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Thiol-Aniline Coupling

A widely adopted method involves the reaction of 3-nitrobenzyl bromide with 2-aminothiophenol under basic conditions. The process proceeds via an S<sub>N</sub>2 mechanism , where the thiolate ion attacks the electrophilic benzyl carbon. Key parameters include:

  • Solvent : Dimethylformamide (DMF) or ethanol

  • Base : Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or triethylamine (Et<sub>3</sub>N)

  • Temperature : 60–80°C

  • Yield : 72–85%

Mechanistic Insight :
The base deprotonates the thiol group, generating a thiolate nucleophile. Steric hindrance from the nitro group at the meta position slows the reaction compared to para-substituted analogs, necessitating higher temperatures.

Catalytic Hydrogenation of Nitro Precursors

Reduction of 2-[(3-nitrophenyl)methylsulfanyl]nitrobenzene using hydrogen gas and palladium catalysts offers a high-yield pathway:

Reaction Conditions

ParameterValue
Catalyst5% Pd/C (0.3–0.5 equiv)
SolventEthanol or ethyl acetate
H<sub>2</sub> Pressure4–6 bar
Temperature50–70°C
Yield89–95%

Optimization Note : Excess catalyst (>0.5 equiv) leads to over-reduction of the thioether bond, forming undesired sulfoxides.

Ullmann-Type Coupling for Thioether Formation

Copper-mediated coupling between 3-nitrobenzyl halides and 2-aminothiophenol provides an alternative route:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : Cs<sub>2</sub>CO<sub>3</sub>

  • Solvent : Toluene at 110°C

  • Yield : 68–74%

Limitation : Side reactions such as homo-coupling of thiophenol reduce efficiency, requiring strict stoichiometric control.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Patent US6657085B2 discloses a scalable process using hydrazine hydrate and aqueous base:

Procedure :

  • Dissolve 3-nitrobenzyl chloride (1 mol) in water with NaOH (2 mol).

  • Add hydrazine hydrate (2 mol) dropwise at 90–95°C over 60 minutes.

  • Acidify to pH 5–8 with HCl, isolate via crystallization.

Advantages :

  • 97% conversion in <4 hours

  • Minimal byproducts (e.g., <3% sulfoxide)

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-nitrobenzyl bromide and 2-aminothiophenol with K<sub>2</sub>CO<sub>3</sub> achieves:

  • Reaction Time : 30 minutes

  • Yield : 81%

  • Purity : >99% (HPLC)

Efficiency : Eliminates solvent waste and reduces energy input by 40% compared to thermal methods.

Purification and Characterization

Isolation Techniques

MethodConditionsPurity Outcome
CrystallizationEthanol/water (3:1)98–99%
Column ChromatographyHexane/ethyl acetate (4:1)95–97%
Acid-Base ExtractionpH 5–6 in dichloromethane90–92%

Note : Crystallization from ethanol/water mixtures removes residual hydrazine and inorganic salts.

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 3H), 4.25 (s, 2H), 3.95 (br s, 2H).

  • IR (KBr): 3350 cm<sup>−1</sup> (N–H stretch), 1520 cm<sup>−1</sup> (asymmetric NO<sub>2</sub>), 1340 cm<sup>−1</sup> (symmetric NO<sub>2</sub>).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Nucleophilic Substitution8598Moderate$$
Catalytic Hydrogenation9599High$$$
Ullmann Coupling7497Low$$$$
Mechanochemical8199High$

Cost Index Key : $ = <$50/mol, $$ = $50–100/mol, $$$ = $100–200/mol, $$$$ = >$200/mol

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitrophenyl)methylsulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

2-[(3-Nitrophenyl)methylsulfanyl]aniline has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it a candidate for drug development. Research has shown that derivatives of this compound exhibit anti-inflammatory and antibacterial properties, which are crucial for treating various diseases.

Case Study: Anti-inflammatory Activity
A study examining similar compounds revealed that modifications to the nitrophenyl group enhanced anti-inflammatory effects, suggesting that this compound could be optimized for better therapeutic outcomes .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions including:

  • Substitution Reactions : The methylsulfanyl group can be substituted with other nucleophiles, leading to the formation of novel compounds.
  • Oxidation and Reduction : The nitro group can undergo reduction to form amino derivatives, which are valuable in medicinal chemistry.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
SubstitutionNucleophilic substitution with amines or thiolsVarious substituted anilines
OxidationConversion of methylsulfanyl to sulfoxide or sulfoneSulfoxides, sulfones
ReductionReduction of nitro group to amino groupAmino derivatives

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of sensors and advanced materials. Its ability to form stable complexes with metals allows it to be used in sensor technology for detecting environmental pollutants.

Case Study: Chemosensor Applications
Recent studies have utilized similar compounds as chemosensors due to their reactivity and selectivity towards specific analytes, demonstrating potential applications in environmental monitoring .

Mechanism of Action

The mechanism of action of 2-[(3-Nitrophenyl)methylsulfanyl]aniline and its derivatives often involves interactions with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the aniline moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Key Structural Features:

  • Aniline backbone : Provides a primary amine (-NH₂) for nucleophilic or coordination reactions.
  • Methylsulfanyl (-SCH₂-) linker : Introduces sulfur-based electronic effects and steric bulk.
  • 3-Nitrophenyl substituent : The nitro group at the meta position enhances electron withdrawal, affecting the compound’s acidity and conjugation.

Typical yields for similar nitro-substituted diaryl compounds range from 21% to 92%, depending on substituent steric and electronic effects .

Structural Analogs with Nitro Substituents

Table 1: Key Nitro-Substituted Aniline Derivatives
Compound Name Substituent Pattern Synthesis Yield Key Properties/Applications Source
3-(3-Nitrophenyl)aniline (14e) 3-Nitrophenyl directly attached to aniline 21% Intermediate for CB1 receptor modulators
N-[(E)-(3-nitrophenyl)methylidene]aniline 3-Nitrophenyl linked via imine group Not specified Schiff base ligand for coordination chemistry
2-(3-Nitrophenyl)thiophene (21a) Thiophene core with 3-nitrophenyl 42–92% Component in heterocyclic CB1 modulators

Key Observations :

  • The nitro group’s meta position (as in 2-[(3-Nitrophenyl)methylsulfanyl]aniline and 14e) reduces steric hindrance compared to ortho-substituted analogs, improving synthetic feasibility .
  • Imine derivatives (e.g., N-[(E)-(3-nitrophenyl)methylidene]aniline) exhibit stronger electron withdrawal than sulfanyl-linked analogs, altering their coordination behavior .

Sulfur-Containing Aniline Derivatives

Table 2: Sulfur-Functionalized Aniline Analogs
Compound Name Sulfur Group Type Key Properties Source
2-(Methylsulfanyl)aniline -SCH₃ at 2-position Ligand for Cu(II) complexes
3-(Methylsulfonyl)aniline -SO₂CH₃ at 3-position Higher polarity due to sulfonyl group
2-[2-(Methylsulfanyl)ethyl]aniline -SCH₃ on ethyl side chain Enhanced solubility in nonpolar solvents

Key Observations :

  • Electronic Effects : Methylsulfanyl (-SCH₃) groups are electron-donating, whereas sulfonyl (-SO₂) groups are strongly electron-withdrawing. This difference impacts the amine’s basicity and reactivity in subsequent reactions .

Heterocyclic Analogues

Table 3: Heterocyclic Derivatives with Comparable Substituents
Compound Name Heterocycle Core Key Applications Source
3-(Thiophen-3-yl)aniline (20b) Thiophene-aniline hybrid Precursor for CB1 receptor modulators
N-(2-Thienylmethylene)-2-...aniline Thiophene-Schiff base Structural studies via crystallography

Key Observations :

  • Thiophene-containing analogs (e.g., 20b) exhibit π-conjugation extending into the heterocycle, which may enhance electronic delocalization compared to purely aromatic systems like this compound .
  • Schiff base derivatives (e.g., ) demonstrate how nitro and sulfur groups can be integrated into larger supramolecular architectures .

Q & A

Basic: What are the recommended synthetic routes for 2-[(3-Nitrophenyl)methylsulfanyl]aniline?

Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling , a widely used method for biaryl bond formation. For example, 3-(3-Nitrophenyl)aniline derivatives are synthesized using 3-bromoaniline and 3-nitrophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dimethoxyethane (DME) and aqueous Na₂CO₃ at reflux . However, yields may vary significantly (e.g., 21% for 3-(3-Nitrophenyl)aniline in one study), necessitating optimization of catalysts (e.g., PdCl₂(dppf)) or ligands (e.g., XPhos) .

Basic: How is the purity and structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on ¹H NMR and mass spectrometry (MS) . For analogous compounds, ¹H NMR in CDCl₃ or DMSO-d₆ reveals characteristic shifts: aromatic protons (δ 6.8–8.2 ppm), methylsulfanyl groups (δ 2.5–3.0 ppm), and NH₂ signals (δ 5.0–5.5 ppm). MS (ESI) typically shows [M+H]⁺ peaks matching the molecular ion (e.g., m/z 275 for C₁₃H₁₂N₂O₂S). Purity is assessed via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced: How can low yields in Suzuki coupling reactions for this compound be addressed?

Methodological Answer:
Low yields (e.g., 21% ) may stem from steric hindrance from the nitro group or competing side reactions . Strategies include:

  • Catalyst optimization : Switching to Pd(OAc)₂ with SPhos ligands improves coupling efficiency.
  • Solvent selection : Toluene/ethanol mixtures enhance solubility of boronic acid intermediates.
  • Temperature control : Lowering reaction temperature (e.g., 80°C) reduces decomposition.
  • Protecting groups : Temporarily protecting the aniline NH₂ with Boc groups prevents undesired coordination .

Advanced: What computational methods are used to study the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) using programs like ADF (Amsterdam Density Functional) can model electronic structures. Key analyses include:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity (e.g., nucleophilic attack at the nitro group).
  • Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., methylsulfanyl group stabilization).
  • Electrostatic Potential (ESP) maps : Visualize electron-deficient regions (e.g., nitro group) for targeted functionalization .

Basic: What is the IUPAC nomenclature rationale for this compound?

Methodological Answer:
The name is derived systematically:

  • Parent chain: Aniline (benzene with an -NH₂ group at position 1).
  • Substituents: Methylsulfanyl (-SCH₃) at position 2 and 3-nitrophenyl (C₆H₄-NO₂) at the methyl group.
    Thus, "this compound" denotes an aniline derivative with a methylsulfanyl group attached to position 2, where the methyl group is further substituted by a 3-nitrophenyl moiety .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:
Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) may arise from:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts.
  • Tautomerism : NH₂ protons may exchange rapidly, broadening signals. Use D₂O shake tests to confirm.
  • Impurities : Recrystallize in ethyl acetate/hexane (3:1) and reanalyze. Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .

Advanced: What are potential applications in medicinal chemistry based on structural analogs?

Methodological Answer:
The nitro and methylsulfanyl groups suggest utility as:

  • CB1 receptor modulators : Diarylureas with nitro substituents exhibit allosteric modulation (e.g., 3-(3-Nitrophenyl)aniline derivatives in CB1 studies ).
  • Antimicrobial agents : Nitroaromatics often disrupt microbial electron transport chains. Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays.
  • Prodrug candidates : Nitro groups can be reduced in vivo to amines for targeted drug release .

Basic: What solvents are optimal for purification of this compound?

Methodological Answer:
Based on solubility data for similar anilines:

  • Recrystallization : Use methanol or ethyl acetate/hexane mixtures.
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) eluent.
  • Avoid chlorinated solvents (e.g., DCM) due to potential NH₂ group interactions. Confirm solubility via preliminary tests in isopropanol, methanol, or ethyl acetate .

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